

Chemical and physical properties of dihexyl adipate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihexyl adipate*

Cat. No.: *B092136*

[Get Quote](#)

Dihexyl Adipate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate (DHA), with the CAS number 110-33-8, is a diester of hexyl alcohol and adipic acid. It is a colorless to pale yellow, oily liquid with a faint odor.^{[1][2]} DHA is widely utilized as a plasticizer, particularly in polyvinyl chloride (PVC) formulations, to enhance flexibility and durability.^[3] Its properties, including low volatility, good thermal stability, and excellent solvency, have led to its use in a variety of applications, including cosmetics, as a skin-conditioning agent and emollient, and in the manufacturing of medical devices.^{[4][5][6]} This guide provides an in-depth overview of the chemical and physical properties of **dihexyl adipate**, its synthesis, and its relevance to the pharmaceutical and drug development sectors.

Chemical and Physical Properties

The chemical and physical properties of **dihexyl adipate** are summarized in the tables below. These properties are crucial for understanding its behavior in various formulations and applications.

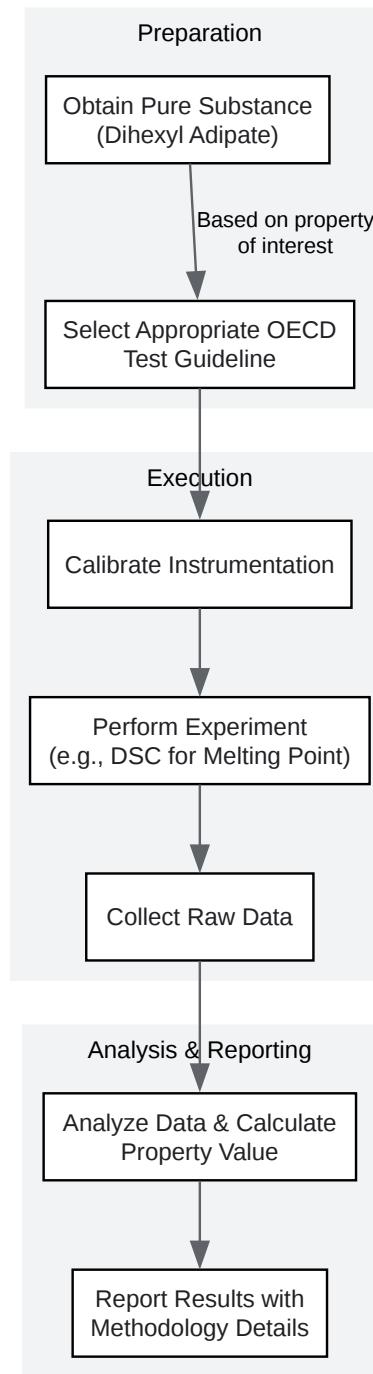
Table 1: General and Physical Properties of Dihexyl Adipate

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₃₄ O ₄	[2]
Molar Mass	314.46 g/mol	[2]
Appearance	Colorless to light yellow, transparent oily liquid	[2][7]
Odor	Faint, special odor	[1][7]
Density	0.929 - 0.936 g/cm ³ at 20°C	[7]
Melting Point	-13.8°C	[7]
Boiling Point	374.13°C (rough estimate)	[7]
Flash Point	185°C (Open Cup)	[7]
Vapor Pressure	0 Pa at 25°C	[7]
Refractive Index	1.4397 (estimate)	[7]
Viscosity	78 cP at 25°C	[7]

Table 2: Solubility of Dihexyl Adipate

Solvent	Solubility	Reference(s)
Water	Insoluble (2.6 mg/L at 20°C)	[7]
Alcohol	Soluble	[7]
Ether	Soluble	[7]
Other Organic Solvents	Soluble	[7]

Experimental Protocols


The determination of the physicochemical properties of chemical substances like **dihexyl adipate** is guided by standardized methodologies. The Organisation for Economic Co-

operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals. These guidelines ensure consistency and reliability of data across different laboratories.[\[7\]](#)

General Workflow for Determining Physical-Chemical Properties (Based on OECD Guidelines)

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a substance like **dihexyl adipate**, based on the principles outlined in the OECD Guidelines for the Testing of Chemicals.[\[8\]](#)

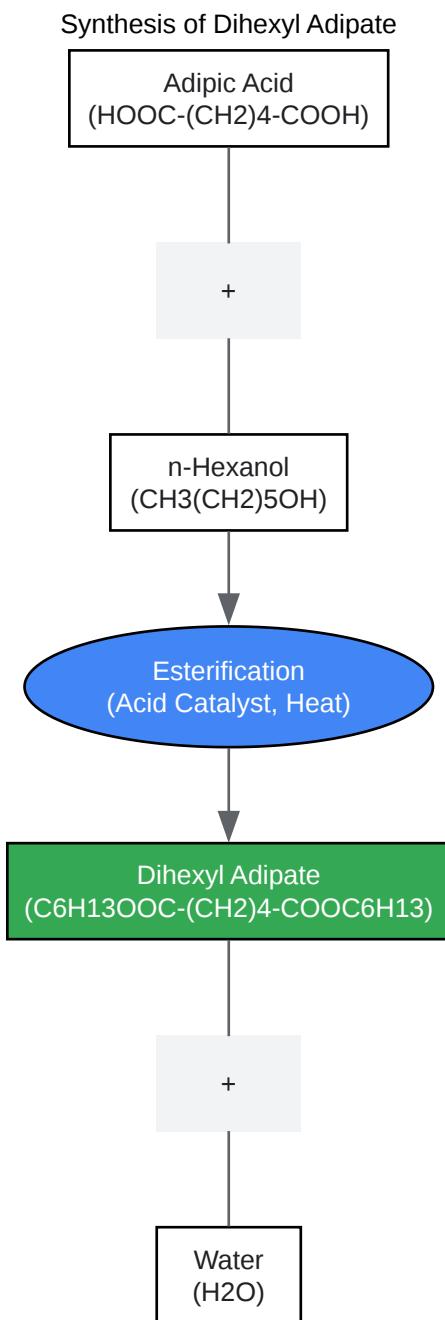
General Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining a physical property of a chemical.

Example Methodologies:

While specific experimental reports for **dihexyl adipate** are not readily available in the public domain, the following are examples of standard methods that would be used:


- Melting Point: Differential Scanning Calorimetry (DSC) would be a common method, following a procedure similar to OECD Test Guideline 102.
- Boiling Point: Ebulliometry or a dynamic method as described in OECD Test Guideline 103 would be appropriate.
- Viscosity: A rotational viscometer would be used, with the methodology adhering to standards like those from ASTM International.
- Flash Point: A Cleveland Open Cup (COC) tester is a standard apparatus for this measurement, as indicated by some sources.[\[7\]](#)

Synthesis of Dihexyl Adipate

Dihexyl adipate is typically synthesized via the esterification of adipic acid with n-hexanol.[\[3\]](#) This reaction is generally catalyzed by an acid.

Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of **dihexyl adipate**.

[Click to download full resolution via product page](#)

Caption: The esterification reaction for the synthesis of **dihexyl adipate**.

Detailed Protocol for Synthesis:

A general procedure for the synthesis of **dihexyl adipate** involves the following steps:

- Reactant Charging: Adipic acid and a molar excess of n-hexanol are charged into a reaction vessel equipped with a stirrer, a thermometer, and a condenser with a water trap.
- Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or an organometallic catalyst like titanium tetrabutoxide, is added to the mixture.^[9]
- Reaction: The mixture is heated to a temperature that allows for the esterification reaction to proceed and for the water byproduct to be removed azeotropically with a solvent like toluene.
^[9]
- Monitoring: The progress of the reaction is monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture.
- Neutralization and Washing: Once the reaction is complete, the mixture is cooled and washed with a basic solution (e.g., sodium carbonate solution) to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.
- Purification: The crude **dihexyl adipate** is then purified, typically by vacuum distillation, to remove unreacted starting materials and any byproducts.

Applications in Pharmaceutical and Drug Development

While not a primary active pharmaceutical ingredient (API), **dihexyl adipate**'s properties make it a valuable excipient in certain pharmaceutical and cosmetic formulations.

- Topical Formulations: Its emollient and skin-conditioning properties are utilized in creams, lotions, and ointments.^[6] It can help to improve the spreadability and feel of a product on the skin.
- Solvent: **Dihexyl adipate** can act as a solvent for certain APIs, aiding in their incorporation into a formulation.^[6]
- Plasticizer in Medical Devices: **Dihexyl adipate** is used as a plasticizer in PVC-based medical devices such as tubing and bags.^[5] This is relevant to drug delivery as it can

influence the leaching of substances from the device into the drug product, or from the device into the patient.

It is important to note that while adipate-based plasticizers are considered alternatives to some phthalates, their potential for migration from polymer matrices and subsequent human exposure is a subject of ongoing research and regulatory consideration.[10][11]

Safety and Reactivity

Dihexyl adipate is an ester and will react with acids to produce heat, along with the corresponding alcohol and acid.[12] Strong oxidizing acids can cause a vigorous, exothermic reaction.[12] It is generally considered to have low toxicity.[4]

Conclusion

Dihexyl adipate is a versatile chemical with a well-characterized set of physical and chemical properties. Its primary role as a plasticizer has led to its use in a range of industrial and consumer products, including applications relevant to the pharmaceutical and drug development fields. A thorough understanding of its properties, synthesis, and potential applications is essential for formulation scientists and researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Dihexyl adipate [chembk.com]
- 3. Cas 110-33-8,Dihexyl adipate | lookchem [lookchem.com]
- 4. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google ブックス [books.google.co.jp]
- 5. specialchem.com [specialchem.com]
- 6. specialchem.com [specialchem.com]

- 7. oecd.org [oecd.org]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. prepchem.com [prepchem.com]
- 10. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dihexyl Adipate | C18H34O4 | CID 8046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of dihexyl adipate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092136#chemical-and-physical-properties-of-dihexyl-adipate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com